1,2,3-Benzothiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3-Benzothiadiazole derivatives involves diverse methodologies, reflecting the compound's versatility in chemical reactions. For instance, reactions with hydrazonoyl halides have been employed for synthesizing various heterocyclic derivatives, including 1,4-Benzothiazine, showcasing the adaptability of this compound in synthetic chemistry (Hassan & Abdelhamid, 1997). Additionally, the use of molecular iodine has been explored for the divergent synthesis of benzimidazoles and benzothiazoles, revealing the compound's ability to undergo oxidative cyclization, forming new C-N and S-N bonds at ambient temperatures (Naresh, Kant, & Narender, 2014).
Scientific Research Applications
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Organic Light-Emitting Diodes (OLEDs)
- 1,2,3-Benzothiadiazole and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes .
- The construction of molecules with the unit core of 1,2,3-Benzothiadiazole can improve the electronic properties of the resulting organic materials .
- The OLEDs produced intense yellow-green emission colors with low turn-on voltages (3.0–3.2 V), high maximum luminescence (31,920 cd m−2), high maximum efficiencies (EQE max = of 5.91%, PE max = 13.29 lm W−1, and CE max = 13.18 cd A−1), and decent efficiency low-off .
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Organic Solar Cells (OSCs)
- 1,2,3-Benzothiadiazole is an electron-deficient unit with a fused aromatic core, which can be used to construct conjugated polymers for application in organic solar cells .
- The prepared conjugated polymers have excellent thermal stability and solubility, higher molecular weight polymers have broader absorption spectra and stronger inter-chain aggregation .
- The power conversion efficiencies (PCEs) over 18% and 14% in non-fullerene and all-polymer OSCs have been achieved .
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Organic Field-Effect Transistors (OFETs)
- 1,2,3-Benzothiadiazole-based polymers have been used in the fabrication of organic field-effect transistors .
- The OFET devices fabricated with the copolymers exhibited a maximum charge carrier mobility of 0.67 cm2 V−1 s−1 .
- The higher molecular weight polymers perform better when applied to field effect transistors .
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Organic Semiconductors
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Organic Photovoltaics
- 1,2,3-Benzothiadiazole is an electron-deficient unit with a fused aromatic core, which can be used to construct conjugated polymers for application in organic photovoltaics .
- The power conversion efficiencies (PCEs) over 18% and 14% in non-fullerene and all-polymer organic photovoltaics have been achieved .
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Organic Photodetectors
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Organic Sensors
- A new metal–organic framework based on cadmium (II) cations, di (p-carboxyphenyl)sulphone and 4,7-di (imidazol-1-yl)-2,1,3-benzothiadiazole was prepared, and its crystal structure was determined using single-crystal XRD analysis .
- This metal-organic framework demonstrated sensing properties towards antibiotics and a toxic natural polyphenol gossypol through effective luminescence quenching in an ethanol suspension .
- The determined detection limit for gossypol was among the lowest reported so far (0.65 µM), and did not significantly change in the interference experiments with cottonseed oil as background .
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Organic Phototransistors
- 1,2,3-Benzothiadiazole and its derivatives have been used in the development of organic phototransistors .
- The phototransistors based on these materials have shown promising performances due to their strong electron-withdrawing ability and the improvement in the electronic properties of the resulting organic materials .
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Organic Thin-Film Transistors
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Organic Semiconductors
Safety And Hazards
Future Directions
1,2,3-Benzothiadiazole has been claimed to synergise insecticides including dicrotophos but has not been commercialised for that application . The only derivative to have found significant use is the fungicide acibenzolar-S-methyl . Future research may focus on the development of reliable and sensitive methods for the detection of gossypol in various media .
properties
IUPAC Name |
1,2,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQJDLTXOVEEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181747 | |
Record name | Benzo-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Benzothiadiazole | |
CAS RN |
273-77-8 | |
Record name | 1,2,3-Benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo-1,2,3-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 273-77-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111919 | |
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Record name | Benzo-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3-Benzothiadiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PA3EL3RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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